epoxytwinol A epoxytwinol A Epoxytwinol A is a pentaketide. It has a role as an angiogenesis inhibitor and a metabolite.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1876406
InChI: InChI=1S/C20H20O8/c1-3-5-6-4(2)26-16(10-8(6)12(22)18-20(28-18)14(10)24)15(25-3)9-7(5)11(21)17-19(27-17)13(9)23/h3-6,13-20,23-24H,1-2H3/t3-,4-,5+,6+,13+,14+,15+,16+,17+,18+,19-,20-/m1/s1
SMILES:
Molecular Formula: C20H20O8
Molecular Weight: 388.4 g/mol

epoxytwinol A

CAS No.:

Cat. No.: VC1876406

Molecular Formula: C20H20O8

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

epoxytwinol A -

Specification

Molecular Formula C20H20O8
Molecular Weight 388.4 g/mol
IUPAC Name (1S,2S,4S,5R,7R,10S,11S,14R,16R,17S,20R,21R)-4,17-dihydroxy-20,21-dimethyl-6,15,19,22-tetraoxaheptacyclo[9.7.2.22,10.03,9.05,7.012,18.014,16]docosa-3(9),12(18)-diene-8,13-dione
Standard InChI InChI=1S/C20H20O8/c1-3-5-6-4(2)26-16(10-8(6)12(22)18-20(28-18)14(10)24)15(25-3)9-7(5)11(21)17-19(27-17)13(9)23/h3-6,13-20,23-24H,1-2H3/t3-,4-,5+,6+,13+,14+,15+,16+,17+,18+,19-,20-/m1/s1
Standard InChI Key ISNQEMOAOOBDGE-ZMUZJQFCSA-N
Isomeric SMILES C[C@@H]1[C@H]2[C@@H]3[C@H](O[C@H]([C@@H](O1)C4=C2C(=O)[C@H]5[C@@H]([C@H]4O)O5)C6=C3C(=O)[C@H]7[C@@H]([C@H]6O)O7)C
Canonical SMILES CC1C2C3C(OC(C(O1)C4=C2C(=O)C5C(C4O)O5)C6=C3C(=O)C7C(C6O)O7)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

Epoxytwinol A (C20H20O8) has a molecular weight of 388.4 g/mol and contains a complex heptacyclic structure. Its IUPAC name is (1S,2S,4S,5R,7R,10S,11S,14R,16R,17S,20R,21R)-4,17-dihydroxy-20,21-dimethyl-6,15,19,22-tetraoxaheptacyclo[9.7.2.22,10.03,9.05,7.012,18.014,16]docosa-3(9),12(18)-diene-8,13-dione. The molecule possesses 12 chiral centers, making its stereoselective synthesis particularly challenging .

The most distinctive structural feature of epoxytwinol A is its C2 symmetry, which creates a mirror-image relationship between the two halves of the molecule . Unlike related compounds such as epoxyquinols A, B, and C (which possess different heptacyclic structures), epoxytwinol A features a 3,8-dioxatricyclo[4.2.2.22,5]dodeca-9,11-diene skeleton that results from its unique dimerization pathway .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of epoxytwinol A:

PropertyValueReference
Molecular FormulaC20H20O8
Molecular Weight388.4 g/mol
StructurePentaketide dimer with C2 symmetry
Skeleton3,8-dioxatricyclo[4.2.2.22,5]dodeca-9,11-diene
Standard InChIInChI=1S/C20H20O8/c1-3-5-6-4(2)26-16(10-8(6)12(22)18-20(28-18)14(10)24)15(25-3)9-7(5)11(21)17-19(27-17)13(9)23/h3-6,13-20,23-24H,1-2H3/t3-,4-,5+,6+,13+,14+,15+,16+,17+,18+,19-,20-/m1/s1
Standard InChIKeyISNQEMOAOOBDGE-ZMUZJQFCSA-N
Isomeric SMILESC[C@@H]1[C@H]2[C@@H]3C@HC
Number of Chiral Centers12

Biosynthesis and Total Synthesis

Proposed Biosynthetic Pathway

The biosynthesis of epoxytwinol A is postulated to follow a cascade reaction pathway starting from a common monomeric precursor shared with related compounds like epoxyquinols A, B, and C . The proposed biosynthetic sequence involves:

  • Oxidation of a diol monomer (compound 7) to generate an aldehyde (compound 6)

  • 6π-electrocyclization to form a 2H-pyran derivative (compound 5)

  • Formal [4+4] cycloaddition reaction to create the final dimeric structure

This biosynthetic route differs from that of epoxyquinols A, B, and C, which undergo Diels-Alder dimerization instead of [4+4] cycloaddition after the formation of the same 2H-pyran intermediate . The alternative dimerization pathway explains the structural differences between epoxytwinol A and the epoxyquinol family of compounds despite their common biosynthetic origin.

Total Synthesis Strategies

Several research groups have successfully achieved the total synthesis of epoxytwinol A, with two principal approaches documented in the literature :

First-Generation Synthesis

The first-generation approach employs an HfCl4-mediated diastereoselective Diels-Alder reaction of furan with Corey's chiral auxiliary as a key step . This reaction establishes the core structure with the correct stereochemistry. The synthesis continues with a biomimetic cascade reaction composed of oxidation, 6π-electrocyclization, and formal [4+4] cycloaddition to form the complex structure of epoxytwinol A .

Second-Generation Synthesis

The second-generation synthesis represents a more practical approach suitable for large-scale preparation . Key improvements include:

  • A chromatography-free preparation of an iodolactone using acryloyl chloride as the dienophile in the Diels-Alder reaction of furan

  • A lipase-mediated kinetic resolution of a cyclohexenol derivative

Both synthetic approaches highlight the importance of the 2H-pyran intermediate generated by oxidation/6π-electrocyclization, which acts as a good diene in subsequent reactions with various dienophiles .

Key Synthetic Transformations

Table 2 outlines the critical transformations in the total synthesis of epoxytwinol A:

Synthetic StageKey TransformationOutcomeReference
Initial StructureDiels-Alder reaction between furan and chiral acrylate derivativeFormation of chiral cyclohexenol
Intermediate FormationR-iodination of cyclohexenoneGeneration of iodocyclohexenone
FunctionalizationSuzuki coupling reactionFormation of monomer precursor
Key DimerizationOxidation, 6π-electrocyclization, [4+4] cycloaddition cascadeConstruction of final dimeric structure
CompoundSourceMechanism of ActionEffective ConcentrationReference
Epoxytwinol AUnidentified soil fungusInhibition of VEGF-stimulated endothelial cell migrationED100 = 2.6 μM
Epoxyquinol ASame fungal sourceAngiogenesis inhibitionVarious reported values
Epoxyquinol BSame fungal sourceAngiogenesis inhibitionVarious reported values
AzaspireneNeosartorya sp. fungusAngiogenesis inhibitionNot specified in search results

Chemical Reactivity and Structure-Activity Relationships

Reactive Sites and Chemical Behavior

The reactive nature of the 2H-pyran intermediate in epoxytwinol A's synthesis pathway has been extensively studied . This intermediate acts as an excellent diene in Diels-Alder reactions, leading to the formation of various polycyclic compounds when reacted with different dienophiles . This reactivity has implications for understanding the compound's stability and potential metabolic transformations.

The epoxide groups within epoxytwinol A's structure also represent potential sites for nucleophilic attack, which could be relevant for both its biological activity and chemical modifications aimed at creating analogs with improved properties .

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